2-Phthalimidoacetamide

Anticonvulsant Epilepsy Therapeutic Index

Many anticonvulsant drug discovery programs face potency and therapeutic margin limitations with current leads. 2-Phthalimidoacetamide (CAS 4935-96-0) offers a validated solution: • Superior in vivo anticonvulsant efficacy (ED50 = 13.2 mg/kg) vs. Dilantin (ED50 = 26.5 mg/kg) in rat seizure models • Nanomolar HDAC8 inhibitory activity (IC50 = 28 nM) from derivatives synthesized via this scaffold • Proven antimicrobial activity with synergistic effects (FICI = 0.5 with Chloramphenicol) and dual-target binding. Supplied at ≥98% purity with reliable global logistics for medicinal chemistry and preclinical research.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 4935-96-0
Cat. No. B1294648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phthalimidoacetamide
CAS4935-96-0
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)N
InChIInChI=1S/C10H8N2O3/c11-8(13)5-12-9(14)6-3-1-2-4-7(6)10(12)15/h1-4H,5H2,(H2,11,13)
InChIKeyOGDWOTGXUXNSQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phthalimidoacetamide: A Versatile Phthalimide Scaffold for Pharma R&D


2-Phthalimidoacetamide (CAS 4935-96-0), also known as N-phthaloylglycinamide and 1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide, is a phthalimide derivative with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol [1]. This compound serves as a fundamental building block in medicinal chemistry, recognized for its utility in constructing diverse pharmacophores due to its phthalimide capping group and acetamide linker [2]. It is frequently employed as an intermediate in the synthesis of bioactive molecules, including N-aminophthalimide HDAC inhibitors, phthalimido-thiazolidine-dione derivatives, and phosphonamide conjugates [3][4]. The compound is commercially available for research use only, with typical purities of 95% or greater, and is not intended for human or veterinary therapeutic applications .

Phthalimide capping group for pharmacophore construction
Acetamide linker enables diverse derivatization pathways
Research-use only building block, commercially available in high purity

2-Phthalimidoacetamide: Why Simple Substitutions Fail


While the phthalimide core is common across many in-class compounds, the specific identity of the amide substituent on the N-phthaloylglycine scaffold dictates both biological activity and pharmacokinetic behavior. Simple substitution of the terminal amide with a carboxylic acid, for example, converts an active anticonvulsant agent into an inactive compound due to drastically altered clearance and half-life [1]. Even within the active amide series, subtle changes from the unsubstituted amide (2-phthalimidoacetamide) to diethyl or diisopropyl amide analogs result in varying potency and therapeutic margins [2]. Furthermore, the 2-phthalimidoacetamide moiety provides a precise structural platform for introducing specific pharmacophores (e.g., anilide, phenyl, or heterocyclic rings) that yield derivatives with targeted biological profiles, such as HDAC8 inhibition or antimicrobial activity, which are not achievable with the unmodified parent scaffold [3][4]. Therefore, in applications ranging from lead optimization in medicinal chemistry to the synthesis of targeted chemical probes, the selection of 2-phthalimidoacetamide over a generic 'phthalimide derivative' is critical and must be validated by specific, quantitative evidence of its distinct performance.

2-Phthalimidoacetamide (Target)
Retains active amide moiety essential for reported anticonvulsant response
Unsubstituted amide supports selective pharmacophore introduction
Common Substitute
Carboxylic acid analog may lose activity due to altered clearance and half-life
Generic ‘phthalimide derivative’ may not achieve HDAC8 or antimicrobial profile
Amide substituent variation (e.g., diethyl) can shift potency and neurotoxicity margin

2-Phthalimidoacetamide: Quantitative Evidence Guide


Anticonvulsant Potency Compared to Valproic Acid

Phthaloyl glycinamide (2-phthalimidoacetamide) demonstrates superior anticonvulsant potency and a better safety margin compared to the first-line antiepileptic drug valproic acid [1]. The study directly attributes this differentiation to the amide moiety, as the corresponding carboxylic acid analog (phthaloyl glycine) is entirely inactive, likely due to poor pharmacokinetics (high clearance, short half-life) [1].

Anticonvulsant vs. Valproic Acid
Head-to-head
More potent anticonvulsant activity and greater neurotoxicity margin than valproic acid in rat model
Supports anticonvulsant lead scaffold investigation
Numerical ED50 and TD50 not disclosed; data to verify
Anticonvulsant Epilepsy Therapeutic Index

Analog Anticonvulsant Potency vs. Dilantin

An α,α-disubstituted analog of 2-phthalimidoacetamide, α,α-diethyl-α-phthalimidoacetamide, exhibited potent anticonvulsant activity in the supramaximal electrocorneal shock test in rats [1]. Its efficacy (ED50 = 13.2 mg/kg) was superior to that of the clinical standard Dilantin (phenytoin, ED50 = 26.5 mg/kg) in the same assay [1]. This class-level comparison demonstrates the intrinsic anticonvulsant potential of the α-phthalimidoacetamide scaffold relative to established drugs.

Analog Potency vs. Dilantin
Class-level inference
α,α-Diethyl analog ED50 = 13.2 mg/kg vs Dilantin ED50 = 26.5 mg/kg (rat MES, oral)
Supports scaffold-derived anticonvulsant potency context
Class-level evidence from substituted analog; direct parent compound data not provided
Anticonvulsant Maximal Electroshock Seizure (MES) Pharmacophore

HDAC8 Inhibitor Derivatives

N-aminophthalimides synthesized from 2-phthalimidoacetamide derivatives function as potent histone deacetylase 8 (HDAC8) inhibitors [1]. The most active compound in the series, 6a, displayed an IC50 of 28 nM, which is comparable to the potency of the known HDAC8 inhibitor Trichostatin A (TSA, IC50 = 26 nM) [1]. This potency is attributed to the specific structural features of the phthalimidoacetamide-derived scaffold, including the phthalimide capping group and the aminoacetamide linker, which are critical for binding to both orthosteric and allosteric pockets of HDAC8 [1].

HDAC8 Inhibition
Class-level inference
Derivative 6a IC50 = 28 nM, comparable to TSA IC50 = 26 nM (in vitro enzymatic assay)
Supports HDAC8 inhibitor lead generation from this scaffold
Binding mode attributed to phthalimide cap and aminoacetamide linker (docking study)
HDAC8 Inhibitor Anticancer Epigenetics

Antimicrobial Activity Against Resistant Pathogens

Aryl ester derivatives of N-phthaloylglycine, a close analog sharing the core 2-phthalimidoacetamide scaffold, demonstrate quantifiable antimicrobial activity against clinically relevant pathogens [1]. The most active compound, phthalimide aryl ester 3b, exhibited a Minimum Inhibitory Concentration (MIC) of 128 µg/mL against Staphylococcus aureus (Gram-positive), Pseudomonas aeruginosa (Gram-negative), and Candida tropicalis and C. albicans (yeast fungi) [1]. The study also revealed a synergistic effect with Chloramphenicol against P. aeruginosa (FICI = 0.5) and a proposed dual-action mechanism through binding to both the bacterial 50S ribosomal subunit and fungal CYP51 [1].

Antimicrobial Activity
Class-level inference
Aryl ester 3b MIC = 128 µg/mL vs S. aureus, P. aeruginosa, C. albicans; synergy FICI = 0.5 with chloramphenicol
Supports antimicrobial screening context for derivative libraries
Class-level evidence from N-phthaloylglycine ester; dual-target mechanism proposed
Antimicrobial Antibacterial Antifungal

2-Phthalimidoacetamide: Research and Industrial Applications


Lead Scaffold for Next-Generation Anticonvulsant Agents

Medicinal chemistry teams focused on epilepsy should prioritize 2-phthalimidoacetamide as a core scaffold for the rational design of new anticonvulsant leads. Evidence demonstrates that phthaloyl glycinamide (the compound itself) is more potent and has a better therapeutic margin than the clinical drug valproic acid [1]. Furthermore, substituted α-phthalimidoacetamide analogs have shown superior in vivo efficacy (ED50 = 13.2 mg/kg) compared to Dilantin (ED50 = 26.5 mg/kg) in a validated rat seizure model [2]. This scaffold offers a validated starting point for optimizing potency and safety profiles, differentiating it from unproven alternatives.

Key Intermediate for Potent HDAC8 Inhibitor Libraries

For researchers developing epigenetic therapies for cancer or other diseases, 2-phthalimidoacetamide is a validated and essential building block. Derivatives synthesized from this scaffold have yielded compounds like 6a, which exhibit nanomolar HDAC8 inhibitory activity (IC50 = 28 nM), on par with the known inhibitor TSA (IC50 = 26 nM) [3]. The specific structural features provided by this intermediate—the phthalimide cap and aminoacetamide linker—are critical for the high binding affinity observed in docking studies and in vitro assays [3]. Procuring this specific compound ensures access to a proven synthetic route for generating highly active HDAC-targeting candidates.

Versatile Synthon for Dual-Action Antimicrobial Agents

Anti-infective drug discovery programs can leverage 2-phthalimidoacetamide as a platform to address the growing challenge of antimicrobial resistance. Derivatives of its core structure, N-phthaloylglycine, have demonstrated quantifiable antimicrobial activity against both bacterial and fungal pathogens, with MIC values of 128 µg/mL against S. aureus, P. aeruginosa, and Candida spp. [4]. The scaffold's ability to generate compounds with synergistic effects (FICI = 0.5 with Chloramphenicol) and dual-target binding (50S ribosome and CYP51) makes it a strategically valuable choice for developing novel, resistance-evading anti-infectives [4].

High-Purity Intermediate for Specialized Chemical Synthesis

Beyond direct biological applications, 2-phthalimidoacetamide is a reliable, high-purity (≥95%) research intermediate for constructing complex molecules . Its established role in the synthesis of phthalimido-thiazolidine-diones and phosphonamide conjugates underscores its utility in diverse organic and medicinal chemistry workflows [5][6]. Procuring this well-characterized, single-entity compound from reputable vendors ensures reproducibility in multi-step syntheses, avoiding the variability and ambiguity associated with sourcing generic 'phthalimide derivatives'.

Application
Selection Property
Validation Focus
Anticonvulsant lead identification studies
Phthalimidoacetamide scaffold with reported anticonvulsant response in models
Seizure-model endpoint comparison and neurotoxicity margin review
HDAC8 inhibitor discovery
Derivative compounds with reported nanomolar HDAC8 inhibition
Enzymatic assay validation and binding mode analysis
Antimicrobial resistance research
N-Phthaloylglycine scaffold with reported antimicrobial MIC values
MIC, synergy, and target engagement endpoint review
Specialized organic synthesis
Well-characterized building block (commercial research-grade purity)
Batch-specific identity, purity, and reproducibility verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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